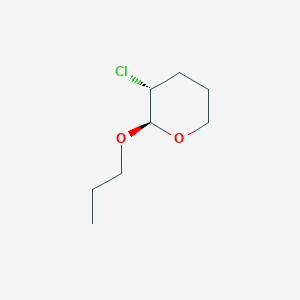![molecular formula C35H52O B14585151 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one CAS No. 61314-27-0](/img/structure/B14585151.png)
1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one is an organic compound known for its unique structure, which includes a fluorenyl group attached to a pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one typically involves the following steps:
Formation of the Fluorenyl Intermediate: The fluorenyl group is synthesized through a series of reactions starting from fluorene. This involves halogenation, followed by alkylation to introduce the hexylundecyl chain.
Coupling with Pentanone: The fluorenyl intermediate is then coupled with pentanone under specific conditions, often involving a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Formation of halogenated fluorenyl compounds.
Wissenschaftliche Forschungsanwendungen
1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one
- 1-[7-(5-Octylundecyl)-9H-fluoren-2-YL]pentan-1-one
Uniqueness: 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one is unique due to its specific alkyl chain length, which influences its physical and chemical properties. This makes it distinct from other fluorenyl derivatives with different alkyl chains.
Eigenschaften
CAS-Nummer |
61314-27-0 |
|---|---|
Molekularformel |
C35H52O |
Molekulargewicht |
488.8 g/mol |
IUPAC-Name |
1-[7-(5-hexylundecyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C35H52O/c1-4-7-10-12-16-28(17-13-11-8-5-2)18-14-15-19-29-21-23-33-31(25-29)27-32-26-30(22-24-34(32)33)35(36)20-9-6-3/h21-26,28H,4-20,27H2,1-3H3 |
InChI-Schlüssel |
BOCIIKYCHPWHRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)CCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


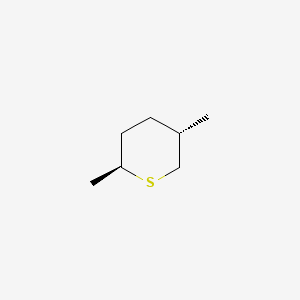
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
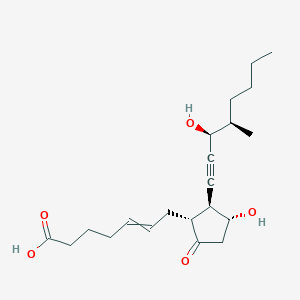
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)
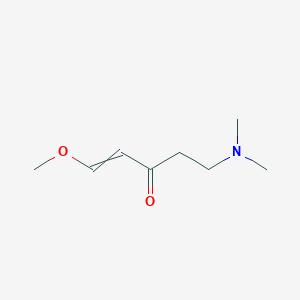
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)
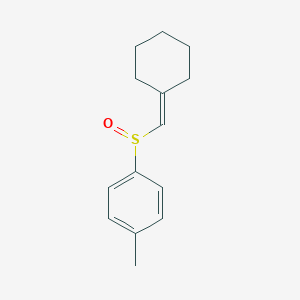
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
